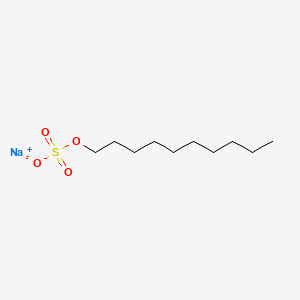

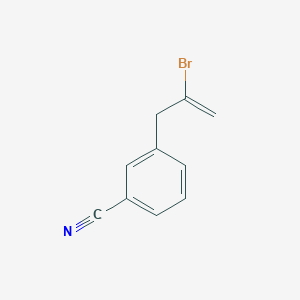

2-Bromo-3-(3-cyanophenyl)-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “2-Bromo-3-(3-cyanophenyl)-1-propene” is not explicitly provided in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3-(3-cyanophenyl)-1-propene” are not specified in the available resources .Aplicaciones Científicas De Investigación

Synthesis of Oxazoles

2-Bromo-3-(3-cyanophenyl)-1-propene: is a valuable precursor in the synthesis of oxazole derivatives. Oxazoles are heterocyclic compounds that are important in medicinal chemistry due to their presence in various biologically active molecules . They are used in the creation of pharmaceuticals that can interact with the body’s biological pathways.

Development of Fluorinated Building Blocks

The compound can be utilized to develop fluorinated building blocks, which are crucial in the pharmaceutical industry. Fluorination can significantly alter the biological activity and metabolic stability of pharmaceuticals . This application is particularly relevant in the design of new drugs with improved efficacy and safety profiles.

Bioplastic Production

Researchers have explored the use of 2-Bromo-3-(3-cyanophenyl)-1-propene in the development of bioplastics. These bioplastics can potentially absorb pollutants like phosphate from water, offering an environmentally friendly alternative to traditional plastics .

Mecanismo De Acción

Target of Action

The primary target of 2-Bromo-3-(3-cyanophenyl)-1-propene is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for creating carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the formation of biaryl compounds, which are common structures in many pharmaceuticals and organic materials .

Pharmacokinetics

It’s worth noting that organoboron compounds, such as this one, are generally considered to be stable, readily prepared, and environmentally benign . These properties could potentially impact the compound’s bioavailability.

Result of Action

The result of the action of 2-Bromo-3-(3-cyanophenyl)-1-propene is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of biaryl compounds, which are valuable in various fields including pharmaceuticals and materials science .

Action Environment

The action of 2-Bromo-3-(3-cyanophenyl)-1-propene, like other organoboron compounds, is influenced by environmental factors. The Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . The stability of organoboron compounds can present challenges when it comes to removing the boron moiety at the end of a sequence if required .

Safety and Hazards

While specific safety and hazard information for “2-Bromo-3-(3-cyanophenyl)-1-propene” is not available, it’s important to handle all chemical compounds with care. General safety measures include wearing suitable personal protective equipment, using only in a chemical fume hood, and washing thoroughly after handling .

Propiedades

IUPAC Name |

3-(2-bromoprop-2-enyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-8(11)5-9-3-2-4-10(6-9)7-12/h2-4,6H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAOGXJVVHVVOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC(=CC=C1)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641139 |

Source

|

| Record name | 3-(2-Bromoprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(3-cyanophenyl)-1-propene | |

CAS RN |

731772-71-7 |

Source

|

| Record name | 3-(2-Bromoprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)

![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)

![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)